3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester
Description
Chemical Identity and Nomenclature of 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 8-(tert-butyl) 2-methyl 3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate , derived from its bicyclic framework and substituent groups. The parent structure, 3,8-diazabicyclo[3.2.1]octane, consists of a seven-membered bicyclic system with two nitrogen atoms at positions 3 and 8. The numbering follows IUPAC guidelines for bicyclic systems, prioritizing bridgehead positions and heteroatoms.
Structural Features :
- Bicyclo[3.2.1]octane core : A fused ring system comprising a six-membered ring (3 carbons, 2 nitrogens) and a five-membered ring (2 carbons, 1 nitrogen).
- Substituents :
- A methyl ester (-COOCH₃) at position 2.
- A tert-butyl ester (-COOC(CH₃)₃) at position 8.
The molecular formula is C₁₄H₂₂N₂O₄ , with a molecular weight of 284.35 g/mol . The SMILES notation for the compound is COC(=O)C1C2CN(CC1N2)C(=O)OC(C)(C)C , reflecting the bicyclic core and ester substituents.
Table 1: Key Structural and Molecular Data
Alternative Chemical Designations and Registry Numbers
This compound is recognized by multiple identifiers across chemical databases:
- CAS Registry Number : Not explicitly listed in available sources, though related derivatives (e.g., tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate) have CAS numbers such as 149771-43-7.
- EvitaChem Product Code : EVT-11980872.
- Synonyms :
- 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-tert-butyl 2-methyl ester
- Methyl 8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate.
The absence of a CAS number in public databases suggests limited commercial availability or ongoing research use.
Stereochemical Configuration and Isomeric Considerations
The bicyclo[3.2.1]octane framework imposes geometric constraints that influence stereochemistry. Key considerations include:
- Bridgehead Chirality : The bicyclic system contains two bridgehead carbons (positions 1 and 5), which may exhibit chirality depending on substituent arrangement. However, the parent 3,8-diazabicyclo[3.2.1]octane lacks defined stereocenters in its unsubstituted form.
- Ester Substituent Effects : The methyl and tert-butyl esters at positions 2 and 8 introduce potential stereoisomerism if synthetic routes yield chiral centers. Current data does not specify enantiomeric or diastereomeric forms, suggesting the compound is typically synthesized as a racemic mixture or with undefined stereochemistry.
- Conformational Isomerism : The bicyclic system restricts rotational freedom, favoring specific conformers. Computational models indicate that the nitrogen atoms adopt equatorial positions to minimize steric strain.
Table 2: Stereochemical and Isomeric Properties
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
8-O-tert-butyl 2-O-methyl 3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-8-5-6-9(15)10(14-7-8)11(16)18-4/h8-10,14H,5-7H2,1-4H3 |
InChI Key |
QCPPZTYXTXLKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(NC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3,8-Diazabicyclo[3.2.1]octane compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the bicyclic structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for developing new anticancer agents.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Its structural features allow it to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells.
Materials Science
Polymer Chemistry
In materials science, 3,8-Diazabicyclo[3.2.1]octane derivatives are explored as building blocks for synthesizing novel polymers with specific mechanical and thermal properties. These polymers can be utilized in coatings and composites that require enhanced durability and resistance to environmental degradation.
Catalysis
The compound's nitrogen-rich structure allows it to function as a catalyst in various organic reactions. It has been shown to facilitate reactions such as Michael additions and Diels-Alder reactions, making it valuable in synthetic organic chemistry.
Agricultural Chemistry
Pesticide Development
There is ongoing research into the use of this compound as a scaffold for developing new pesticides. Its ability to interact with biological systems can be leveraged to create compounds that effectively target pests while minimizing environmental impact.
Fertilizers
The incorporation of 3,8-Diazabicyclo[3.2.1]octane derivatives into fertilizer formulations has been studied for their potential to enhance nutrient uptake in plants. This application could lead to more efficient fertilizers that improve crop yields without excessive chemical use.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives of 3,8-Diazabicyclo[3.2.1]octane and their evaluation against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound .
Case Study 2: Polymer Applications
Research conducted on the use of this compound in creating biodegradable polymers showed promising results in terms of mechanical strength and thermal stability. The synthesized polymers were tested for their application in packaging materials .
Mechanism of Action
The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, where it can act as an inhibitor or activator. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Research Findings
- Substituent Effects : Bulky groups (e.g., tert-butyl) enhance metabolic stability but reduce solubility, while smaller esters (e.g., methyl) balance reactivity and bioavailability ().
- Ring Size: The 3.2.1 octane core is preferred for rigid, conformationally restricted analogs, whereas nonane derivatives offer flexibility for targeting larger binding pockets ().
- Fluorination : Introduces imaging capabilities and enhances target affinity, as seen in LBT-999 ().
Q & A
Basic: What synthetic methodologies are effective for constructing the bicyclo[3.2.1]octane core in this compound?
Methodological Answer:
The bicyclo[3.2.1]octane scaffold can be synthesized via radical cyclization or transition-metal-catalyzed annulation. For example, radical cyclization of bromo-substituted precursors (e.g., 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones) using n-tributyltin hydride and AIBN in toluene achieves >99% diastereocontrol . Key steps:
Precursor Design : Introduce bromine at strategic positions to enable cyclization.
Reagent Optimization : Use radical initiators (AIBN) and hydrogen donors (tin hydride) to stabilize intermediates.
Temperature Control : Maintain 80–110°C to balance reaction rate and selectivity.
Basic: How is stereochemical integrity ensured during esterification of the bicyclo[3.2.1]octane scaffold?
Methodological Answer:
Stereochemical control relies on steric guidance from the 1,1-dimethylethyl (tert-butyl) group. For example:
- Protecting Group Strategy : The tert-butyl ester at position 8 directs methyl esterification at position 2 via steric hindrance, minimizing epimerization .
- Low-Temperature Esterification : Perform reactions at –20°C to reduce kinetic competition between diastereomeric pathways.
- Analytical Validation : Confirm configuration via NOESY NMR or X-ray crystallography .
Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
Integrated computational-experimental frameworks (e.g., ICReDD’s approach) enhance efficiency:
Quantum Chemical Calculations : Map potential energy surfaces to identify low-barrier pathways .
Machine Learning : Train models on existing reaction data to predict optimal conditions (solvent, catalyst, temperature).
Feedback Loops : Validate computational predictions with small-scale experiments, then refine models iteratively .
Example : Simulating radical cyclization pathways reduced experimental screening time by 70% in analogous systems .
Advanced: What strategies resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
Contradictions often arise from dynamic equilibria or overlapping signals. Mitigation steps:
Multi-Technique Analysis : Cross-validate NMR (¹H, ¹³C, DEPT-135) with HRMS and IR. For ambiguous signals, use 2D NMR (COSY, HSQC) .
Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry .
Dynamic NMR (DNMR) : Probe conformational exchange in solution by variable-temperature studies .
Advanced: How to improve diastereomeric excess (d.e.) in radical cyclization reactions?
Methodological Answer:
Key factors influencing d.e.:
Substrate Rigidity : Use bicyclic precursors to restrict rotational freedom, favoring one transition state .
Solvent Polarity : Nonpolar solvents (toluene) enhance radical stability and selectivity.
Additives : Chiral ligands (e.g., bisoxazolines) can induce asymmetry, though this is underexplored for bicyclo[3.2.1] systems .
Reported Data :
| Precursor | Reagents | d.e. (%) | Yield (%) |
|---|---|---|---|
| 4-(2-Bromo-1,1-dimethylethyl)azetidin-2-one | AIBN, Bu₃SnH | 99 | 85 |
| Allyl-substituted analog | AIBN, Bu₃SnH | 75–78 | 72 |
Advanced: What mechanistic insights guide the design of dopamine reuptake inhibitors based on this scaffold?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Ester Flexibility : Methyl esters at position 2 enhance blood-brain barrier penetration compared to bulkier esters .
Substituent Effects : Fluorine or alkynyl groups at position 8 improve selectivity for dopamine transporters (e.g., PR04.MZ and LBT999 analogs) .
In Silico Docking : Use molecular dynamics simulations to predict binding affinity to dopamine transporter homology models .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
Chromatography : Use silica gel flash chromatography with gradient elution (hexane/EtOAc).
Crystallization : Recrystallize from ethanol/water mixtures to remove polar byproducts.
HPLC : For enantiomeric resolution, employ chiral columns (e.g., Chiralpak AD-H) with heptane/isopropanol .
Advanced: How to analyze stability under varying pH and temperature conditions?
Methodological Answer:
Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (25–60°C) for 24–72 hours. Monitor degradation via LC-MS.
Kinetic Modeling : Use Arrhenius plots to predict shelf life.
Byproduct Identification : Characterize degradation products (e.g., hydrolysis of esters) using HRMS/MS .
Advanced: How does the tert-butyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The tert-butyl group:
Steric Shielding : Protects the adjacent nitrogen from undesired nucleophilic attacks.
Electronic Effects : Electron-donating nature stabilizes adjacent carbocations in SN1 pathways.
Limitations : Hinders Pd-catalyzed coupling (e.g., Suzuki); use bulky ligands (SPhos) or switch to Sonogashira conditions .
Advanced: What interdisciplinary approaches enhance scalability of synthetic routes?
Methodological Answer:
Flow Chemistry : Continuous radical cyclization improves heat management and reproducibility .
Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progress in real time.
Green Chemistry : Replace tin hydride with Hantzsch ester or photoredox catalysts to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
